N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
Description
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a benzamide group
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O4S3/c1-33(2)41(37,38)20-14-12-18(13-15-20)25(36)28-16-23-31-32-27(34(23)19-8-4-3-5-9-19)39-17-24(35)30-26-29-21-10-6-7-11-22(21)40-26/h3-15H,16-17H2,1-2H3,(H,28,36)(H,29,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFVKZRBIKDSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow chemistry can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with benzothiazole and triazole structures often exhibit antimicrobial properties. Preliminary studies suggest that N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide may disrupt cellular processes in pathogens, leading to potential applications in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The compound has been investigated for its anticancer potential due to its ability to induce apoptosis in cancer cells. Studies have shown that similar triazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound might also possess cytotoxic effects against tumors . The mechanism of action may involve the modulation of specific enzymes or receptors involved in cancer metabolism.
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase have been noted for related compounds. These enzymes are crucial in conditions like Alzheimer's disease and diabetes mellitus type 2, respectively. The ability of this compound to inhibit such enzymes could lead to therapeutic applications in managing these diseases .
Fungicides and Pesticides
The structural characteristics of this compound suggest potential as a fungicide or pesticide. Compounds with similar structures have been shown to exhibit fungicidal activity against various plant pathogens. This could be particularly beneficial in protecting crops from fungal infections while minimizing environmental impact through targeted action .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Formation of the benzothiazole moiety through cyclization reactions.
- Coupling reactions to integrate the triazole and sulfonamide functionalities.
- Purification processes such as recrystallization or chromatography to obtain the final product.
Mechanism of Action
The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, triazole-containing molecules, and benzamide-based compounds. Examples include:
- 2-(1,3-benzothiazol-2-ylamino)benzamide
- 4-phenyl-1,2,4-triazole-3-thiol
- N-(4-dimethylsulfamoylphenyl)benzamide .
Uniqueness
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural motifs:
- Benzothiazole moiety : Known for enhancing pharmacological effects.
- Triazole ring : Associated with diverse biological activities including antimicrobial and anticancer properties.
- Dimethylsulfamoyl group : Potentially enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 578.74 g/mol.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the triazole ring is crucial as it has been documented to interact with various enzymes and receptors involved in pathogen metabolism. For instance, compounds with similar triazole structures have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. The triazole moiety is known to inhibit certain cancer cell lines. For example, studies have demonstrated that related triazole derivatives show IC50 values in the low micromolar range against various cancer types, including breast and lung cancers . The benzothiazole component may also contribute to this activity by inducing apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme inhibition : The triazole ring may act as an inhibitor for enzymes critical to pathogen survival or cancer cell proliferation.
- Cell membrane disruption : The compound could disrupt cellular processes by integrating into lipid membranes or interfering with cellular signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
